3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid
Description
3-[(2,3-Difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 5 and a 2,3-difluorobenzylamino substituent at position 2. However, commercial availability of this compound has been discontinued (CymitQuimica, 2025) , possibly due to challenges in synthesis, stability, or efficacy.
Properties
IUPAC Name |
3-[(2,3-difluorophenyl)methylamino]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c12-7-3-1-2-6(10(7)13)5-14-9-4-8(11(17)18)15-16-9/h1-4H,5H2,(H,17,18)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPYCOCSGHMHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
While comprehensive data tables and case studies specifically focused on the applications of "3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid" are not available within the provided search results, the information provided offers insights into its properties, synthesis, and potential applications, as well as those of related compounds.
Nomenclature and Properties
3-[(2,3-Difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid is a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 2. The presence of a 2,3-difluorobenzyl group attached to the pyrazole ring influences the compound's chemical properties and reactivity.
- Molecular Formula: While not explicitly stated for 3-[(2,3-Difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid, an example of a similar compound, methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate, has a molecular formula of C12H10F2N2O2.
- IUPAC Name: Although not specified for the target compound, a related compound, methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate, has the IUPAC name methyl 1-[(2,3-difluorophenyl)methyl]pyrazole-4-carboxylate.
Synthesis
The synthesis of compounds like methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate typically involves:
- Pyrazole ring formation: Reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
- Introduction of the 2,3-difluorobenzyl group: Alkylation of the pyrazole nitrogen with 2,3-difluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.
- Esterification: Esterification of the carboxylic acid group at the 4-position of the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Mechanism of Action
The mechanism by which 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Functional Group Analysis
The compound’s key structural features—a pyrazole ring with a carboxylic acid and fluorinated benzylamino group—distinguish it from analogs. Below is a comparative analysis of similar compounds:
Stability and Commercial Viability
The discontinuation of 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid contrasts with the commercial success of analogs like fipronil. Possible reasons include:
- Synthetic Complexity : Multi-step synthesis involving fluorinated intermediates (e.g., ) may reduce scalability .
- Stability Issues : The carboxylic acid group may promote degradation under certain conditions, a problem mitigated in ester derivatives (e.g., ethyl pyrazolecarboxylates in ) .
Key Research Findings and Data
Table 1: Comparative Physicochemical Data (Hypothetical Estimates)
Biological Activity
3-[(2,3-Difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid, with the molecular formula and CAS Number 1159940-85-8, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.205 g/mol |
| CAS Number | 1159940-85-8 |
| Purity | Not specified |
The biological activity of 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors associated with various signaling pathways. The compound has shown potential as a neuraminidase (NA) inhibitor , which is crucial for antiviral activity against influenza viruses. In a study focused on pyrazole derivatives, it was found that modifications at the C-5 position led to significant NA inhibitory activity, suggesting that similar substitutions could enhance the efficacy of this compound .
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit substantial inhibitory effects against neuraminidase. For instance, compounds with electron-withdrawing groups at specific positions demonstrated enhanced activity. The structure-activity relationship (SAR) analysis revealed that substituents on the benzyl moiety significantly influence the inhibitory potency against NA .
Anti-inflammatory Effects
In addition to antiviral properties, some studies suggest that 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid may possess anti-inflammatory effects. For example, a related compound demonstrated efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models of acute inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazole derivatives indicate that both steric and electronic properties of substituents play critical roles in modulating biological activity. For instance:
- Electron-withdrawing groups at the para-position of phenyl rings were associated with increased inhibitory activity against NA.
- Compounds with bulky substituents showed varied interactions with the enzyme active site, affecting their overall efficacy .
Case Studies and Research Findings
- Neuraminidase Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their NA inhibitory activity. The most potent compound exhibited an IC50 value of approximately 52.31% at 10 μM concentration .
- Anti-inflammatory Activity : In a study involving a related pyrazole compound, significant reductions in inflammatory markers were observed in LPS-induced models, indicating potential applications in treating inflammatory conditions .
Preparation Methods
1,3-Dipolar Cycloaddition of Diazo Compounds
The 1,3-dipolar cycloaddition reaction between diazo carbonyl compounds and alkynes represents a robust method for constructing the pyrazole backbone. He et al. demonstrated that ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate to yield pyrazole-5-carboxylates in 89% yield. Adapting this approach, the reaction of ethyl diazoacetate with a propiolic acid derivative could generate the pyrazole-5-carboxylic acid ester precursor.
Key Reaction Conditions :
Condensation of Hydrazines with 1,3-Diketones
An alternative route involves the condensation of hydrazine derivatives with β-keto esters or 1,3-diketones. For example, ethyl 3-oxobutanoate reacts with hydrazine hydrate under acidic conditions to form pyrazole-5-carboxylates, as evidenced in the synthesis of 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. This method offers scalability and operational simplicity.
Optimized Parameters :
- Reagent: Hydrazine hydrate (1.2 equiv)
- Acid Catalyst: HCl (0.1 M)
- Temperature: Reflux (80°C)
- Yield: 70–75%
Functionalization of the Pyrazole Core
Introduction of the Carboxylic Acid Group
Hydrolysis of the pyrazole-5-carboxylate ester to the carboxylic acid is typically achieved under basic conditions. For instance, ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes saponification with aqueous NaOH (6 N) at 80°C for 2.5 hours, yielding the carboxylic acid in 92% purity.
Representative Hydrolysis Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (6 N) | H₂O/EtOH | 80°C | 2.5 h | 92% |
Installation of the 2,3-Difluorobenzylamino Group
The amination step involves nucleophilic substitution or metal-catalyzed coupling. A patent by US6218418B1 describes the use of palladium-catalyzed Buchwald-Hartwig amination to introduce aromatic amines to pyrazole cores. Applying this method, 3-amino-1H-pyrazole-5-carboxylic acid could react with 2,3-difluorobenzyl bromide under catalytic conditions.
Catalytic System :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene
- Temperature: 110°C
- Yield: 65–70%
Integrated Synthetic Routes
Sequential Cycloaddition-Amination-Hydrolysis
A three-step protocol combines cycloaddition, amination, and hydrolysis:
- Cycloaddition : Ethyl diazoacetate + propiolic acid derivative → Ethyl pyrazole-5-carboxylate.
- Amination : Pd-catalyzed coupling with 2,3-difluorobenzyl bromide → Ethyl 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylate.
- Hydrolysis : NaOH-mediated saponification → Target compound.
Overall Yield : ~50% (multi-step).
Direct Functionalization via SNAr Reaction
Electron-deficient pyrazoles undergo nucleophilic aromatic substitution (SNAr) with amines. For example, 3-nitro-1H-pyrazole-5-carboxylic acid reacts with 2,3-difluorobenzylamine in DMF at 120°C, yielding the target compound after nitro reduction.
SNAr Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Catalyst | None |
| Yield | 55–60% |
Comparative Analysis of Synthetic Methods
Table 1: Efficiency of Key Synthetic Approaches
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cycloaddition | High regioselectivity, mild conditions | Requires specialized diazo reagents | 85–90% |
| Condensation | Scalable, inexpensive reagents | Moderate yields | 70–75% |
| Buchwald-Hartwig | Broad substrate scope | Costly catalysts | 65–70% |
| SNAr | No metal catalysts | Limited to electron-deficient cores | 55–60% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors. For pyrazole-carboxylic acid derivatives, a common approach involves coupling a substituted benzylamine with a pyrazole core under reflux in polar aprotic solvents (e.g., DMF or THF) using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling reactions. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product. For example, similar pyrazole derivatives were synthesized using arylboronic acids and Pd catalysts in degassed DMF/H₂O mixtures . Basic hydrolysis of ester intermediates (e.g., ethyl pyrazole carboxylates) to carboxylic acids is also a key step .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The 2,3-difluorobenzyl moiety will show distinct aromatic splitting patterns (e.g., doublets of doublets for adjacent fluorines). The pyrazole NH proton typically resonates at δ ~12–14 ppm (DMSO-d₆). Carboxylic acid protons (if present) appear broadened or exchangeable .
- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the carboxylic acid group. Amine N-H stretches appear at ~3300–3500 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., C₁₁H₁₀F₂N₃O₂ = 269.08 g/mol). Fragmentation patterns can confirm substituent connectivity .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Pyrazole-carboxylic acids are hygroscopic and prone to decomposition. Store under inert gas (N₂/Ar) in sealed containers at 2–8°C. Avoid prolonged exposure to light or moisture, as fluorinated aromatic groups may undergo hydrolytic degradation .
Advanced Research Questions
Q. How can low yields during the amidation or coupling steps be addressed?
- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of 2,3-difluorobenzylamine relative to the pyrazole core). Use coupling agents like HATU or EDCI with DMAP as a catalyst in anhydrous DMF. Monitor reaction progress via TLC or LC-MS. If steric hindrance from the difluorobenzyl group occurs, switch to microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reactivity .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Cross-validate assay conditions (e.g., cell lines, incubation times, and solvent controls). For pyrazole derivatives, minor structural variations (e.g., fluorine substitution patterns) significantly alter target binding. Perform molecular docking studies to compare interactions with proposed targets (e.g., enzyme active sites). Re-evaluate purity via HPLC (>95%) to rule out impurities affecting bioactivity .
Q. What strategies can improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Solubility : Introduce hydrophilic groups (e.g., PEG chains) or prepare salt forms (e.g., sodium carboxylate). Co-solvent systems (DMSO/PBS) can enhance in vitro testing .
- Bioavailability : Methylation of the pyrazole NH or prodrug strategies (e.g., esterification of the carboxylic acid) may improve membrane permeability. Pharmacokinetic modeling using logP and pKa values can guide structural modifications .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Systematically vary substituents on the benzyl group (e.g., mono- vs. di-fluorination) and pyrazole core (e.g., methyl vs. trifluoromethyl groups). Use parallel synthesis or combinatorial libraries to screen analogs. Biological evaluation should include enzyme inhibition assays (IC₅₀) and cytotoxicity profiling (e.g., against HEK293 or HepG2 cells) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
